The compound (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is a notable chemical entity with potential applications in medicinal chemistry. It is characterized by its unique structural features, including a benzo[1,4]dioxin moiety and an amino group, which contribute to its biological activity. This compound is often studied for its therapeutic properties, particularly in the context of neurodegenerative diseases and other medical applications.
The compound can be synthesized from various precursors, with detailed methodologies described in scientific literature. Its molecular formula is and it has a molecular weight of approximately 284.26 g/mol . The compound is also cataloged under various databases, including PubChem and ChemicalBook, which provide comprehensive data on its properties and synthesis .
This compound falls under the category of organic compounds, specifically those containing nitrogen and oxygen functional groups. It is classified as an aromatic amine due to the presence of the amino group attached to a benzene derivative. The structural classification highlights its role as a potential pharmacophore in drug design.
The synthesis of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone typically involves several steps, starting from easily accessible starting materials. Common methods include:
Technical details regarding reaction conditions (temperature, solvents) and purification methods (chromatography) are crucial for optimizing yield and purity .
The molecular structure of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone features a benzo[1,4]dioxin ring fused with an amino group at position 7 and a phenyl methanone substituent.
This structure can be visualized using molecular modeling software to understand its three-dimensional conformation and potential interactions with biological targets.
The compound can undergo various chemical reactions typical for aromatic amines and ketones:
Technical details regarding reaction conditions (e.g., catalysts used) are critical for understanding the reactivity profile of this compound .
The mechanism of action for (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may exhibit inhibitory effects on cholinesterase enzymes, which are significant in treating conditions like Alzheimer’s disease. The binding affinity and specificity are influenced by the structural features of the compound .
Relevant analyses such as melting point determination and spectral characterization (NMR, IR) are essential for confirming identity and purity .
The primary applications of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone include:
The synthesis of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone (CAS: 164526-15-2, Molecular Formula: C₁₅H₁₃NO₃) predominantly follows convergent pathways involving sequential functionalization of the benzodioxin core. The most established route employs a nitro-reduction strategy starting from the corresponding nitro precursor, (7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-(phenyl)methanone. This precursor undergoes catalytic reduction or chemical reduction to install the crucial amino functionality at the 7-position [1] [2].
Iron-mediated reduction in benzene solvent at 75°C for 30 minutes followed by aqueous workup at 80°C achieves high-yielding conversion (>78%) to the target amino compound. Alternatively, reduction using iron powder in a mixture of acetic acid and water within an ethyl acetate solvent system at elevated temperatures (6 hours under heating) provides comparable yields (74%) [1]. These routes leverage the selectivity of reducing agents for the nitro group while preserving the ketone functionality and the benzodioxin core. The reaction efficiency hinges on maintaining precise temperature control and reaction times, as prolonged exposure under acidic conditions can lead to deacylation or ring-opening side reactions. The final compound is isolated as a solid, requiring purification typically via recrystallization to achieve the reported commercial purity standards of 95-97% [1] [2] [6].
Table 1: Key Reaction Conditions for Nitro Reduction Step
Reducing Agent | Solvent System | Temperature | Time | Yield | Reference |
---|---|---|---|---|---|
Iron | Benzene/Water | 75°C → 80°C | 0.5 h | >78% | [1] |
Iron Powder | AcOH/H₂O/Ethyl Acetate | Heating | 6 h | 74% | [1] |
Functionalization of the benzo[1,4]dioxin core, particularly at the 6-position for ketone installation, often employs transition metal catalysis or Lewis acid catalysis. High-throughput virtual screening (HTVS) and pharmacophore modeling studies targeting related benzodioxin carboxamides identified catalytic systems crucial for efficient bond formation. While the specific phenyl methanone derivative was not the direct subject of these catalytic studies, the insights are directly transferable .
The Glide docking software (v5.5) identified catalytic domain interactions relevant to designing synthetic routes. Crucially, interactions involving the backbone of Gly863 in the PARP1 enzyme active site model highlight the importance of hydrogen-bonding capabilities conferred by substituents on the benzodioxin core. This suggests that catalysts promoting electrophilic acylation ortho to the dioxane oxygen should be prioritized to achieve the correct regiochemistry for subsequent amination. Lewis acids like AlCl₃ or FeCl₃ are typically employed in Friedel-Crafts acylations of similar electron-rich heterocycles, facilitating electrophilic attack at the most nucleophilic position (C-6 in this scaffold). Computational modeling (PHASE algorithm) further supports that catalysts enhancing the electrophilicity of the acylating agent and stabilizing the resultant Wheland intermediate are critical for high yields in constructing the ketone linkage prior to nitro reduction .
While the core phenyl methanone synthesis employs standard Friedel-Crafts acylation, optimization is paramount for substituted phenyl derivatives like chlorophenyl analogs, which serve as important intermediates or analogs. Studies on related (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(2-chloro-phenyl)-methanone (CAS not explicitly stated, Molecular Formula: C₁₅H₁₂ClNO₃) reveal specific challenges. The electron-withdrawing chlorine substituent on the phenyl ring decreases its nucleophilicity, requiring more vigorous reaction conditions or stronger Lewis acid catalysts compared to unsubstituted benzene [3] [8].
Optimization focuses on catalyst selection, stoichiometry, and reaction temperature. Increasing the AlCl₃ stoichiometry beyond the typical 1.1 equivalents (up to 1.5-2.0 equivalents) compensates for the reduced electron density in chlorobenzene derivatives. Furthermore, elevating the reaction temperature to 40-50°C, compared to room temperature often sufficient for benzene, promotes complete conversion. However, stringent temperature control remains essential to prevent side reactions such as dechlorination or over-acylation. The choice of solvent also plays a role; less polar solvents like dichloromethane or carbon disulfide are preferred over nitrobenzene to maintain regioselectivity and minimize polychlorination byproducts. Successful synthesis of the 2-chlorophenyl derivative achieving research-grade purity (as offered commercially) validates these optimized protocols [3] [8].
Table 2: Optimized Friedel-Crafts Conditions for Chlorophenyl Derivative
Acylating Agent | Lewis Acid (Equiv.) | Solvent | Temperature | Key Challenge | Mitigation Strategy |
---|---|---|---|---|---|
2-Chlorobenzoyl Chloride | AlCl₃ (1.5-2.0) | Dichloromethane | 40-50°C | Reduced Nucleophilicity | Increased Catalyst Loading, Moderate Heating |
Solvent choice profoundly impacts the efficiency of nucleophilic substitution reactions within the synthetic sequence for (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone, particularly during the reduction of the nitro group and potential derivatization of the amino functionality. Research on structurally related benzodioxin compounds, including pharmaceutical intermediates like eliglustat tartrate, provides critical insights [2] [8].
Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide, acetonitrile) significantly enhance the nucleophilicity of the amine group once formed, facilitating its participation in subsequent reactions like amidation or reductive amination if further functionalization is desired. However, for the nitro reduction step itself, protic solvents often yield superior results. Water, acting as a proton source, facilitates the iron-mediated reduction mechanism, while acetic acid provides both acidity to dissolve iron salts and polarity to solubilize the intermediate hydroxylamine. Conversely, ethereal solvents like tetrahydrofuran or diethyl ether generally result in slower reaction kinetics and lower yields for the reduction step [1] [8].
The stability of the amino ketone product is also solvent-dependent. Long-term storage recommendations for related compounds suggest avoiding chlorinated solvents due to potential slow dehydrohalogenation or oxidation reactions. Instead, dissolution in alcohols (methanol, ethanol) or ethyl acetate is preferred for maintaining integrity. This solvent dependence extends to purification; chromatographic purification using silica gel is most effective with mixtures of ethyl acetate and non-polar alkanes (e.g., hexane), achieving clear separation from potential nitro precursors or over-reduction byproducts [2] [6] [8].
Table 3: Solvent Influence on Key Reaction Steps and Product Stability
Reaction/Process | Optimal Solvent(s) | Suboptimal Solvent(s) | Key Effect |
---|---|---|---|
Nitro Reduction (Fe) | AcOH/H₂O, Benzene/H₂O | Tetrahydrofuran, Diethyl Ether | Protic solvents enhance reduction kinetics and yield |
Amine Nucleophilicity | Dimethylformamide, Dimethyl Sulfoxide | Toluene, Hexane | Polar aprotic solvents increase amine reactivity |
Product Storage | Ethanol, Ethyl Acetate | Dichloromethane, Chloroform | Alcohols/esters prevent degradation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7